1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide
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Overview
Description
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: proline, alanine, proline, phenylalanine, and glycine, with an acetyl group at the N-terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the phenylalanine residue.
Reduction: Reduction of disulfide bonds if present in a modified form.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of the peptide, potentially altering its biological activity.
Reduction: Reduced peptides with altered disulfide bond patterns.
Scientific Research Applications
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
- N-acetyl-L-prolyl-L-alanyl-L-proline
- N-acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
CAS No. |
60240-20-2 |
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Molecular Formula |
C26H36N6O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N6O6/c1-16(29-24(36)20-10-6-12-31(20)17(2)33)26(38)32-13-7-11-21(32)25(37)30-19(23(35)28-15-22(27)34)14-18-8-4-3-5-9-18/h3-5,8-9,16,19-21H,6-7,10-15H2,1-2H3,(H2,27,34)(H,28,35)(H,29,36)(H,30,37)/t16-,19-,20-,21-/m0/s1 |
InChI Key |
QXDQLTOJTAWLBV-FIRPJDEBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C |
Origin of Product |
United States |
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